molecular formula C15H18N2O7 B8149112 tert-Butyl 3-(((4-nitrophenoxy)carbonyl)oxy)azetidine-1-carboxylate

tert-Butyl 3-(((4-nitrophenoxy)carbonyl)oxy)azetidine-1-carboxylate

Cat. No.: B8149112
M. Wt: 338.31 g/mol
InChI Key: MIBNXEVBKNOPGP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-nitrophenoxy)carbonyl)oxy)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a nitrophenoxy group, and an azetidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((4-nitrophenoxy)carbonyl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached through a nucleophilic substitution reaction, where the nitrophenol reacts with the azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((4-nitrophenoxy)carbonyl)oxy)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized azetidine compounds.

Scientific Research Applications

tert-Butyl 3-(((4-nitrophenoxy)carbonyl)oxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-nitrophenoxy)carbonyl)oxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to various biological effects. For example, the nitrophenoxy group can participate in hydrogen bonding or electrostatic interactions, while the azetidine ring can provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • tert-Butyl 3-((phenoxy)carbonyl)oxy)azetidine-1-carboxylate
  • tert-Butyl 3-(((4-chlorophenoxy)carbonyl)oxy)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(((4-nitrophenoxy)carbonyl)oxy)azetidine-1-carboxylate is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(4-nitrophenoxy)carbonyloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7/c1-15(2,3)24-13(18)16-8-12(9-16)23-14(19)22-11-6-4-10(5-7-11)17(20)21/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBNXEVBKNOPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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